![molecular formula C17H20N4O B2735624 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1396760-76-1](/img/structure/B2735624.png)
3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
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Overview
Description
The compound “3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide” is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a phenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is a key component of many important biomolecules, including the nucleobases cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as the phenyl group . The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility and reactivity .
Scientific Research Applications
Anticonvulsant Activity
3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide and its derivatives have been researched for their potential as anticonvulsant agents. A study by Kamiński et al. (2015) synthesized a library of compounds including this chemical, which showed promising activity in preclinical seizure models like maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures. The compounds demonstrated significant protection against seizures without impairing motor coordination, indicating a favorable safety profile (Kamiński et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Bhat et al. (2014) synthesized a series of pyrimidine derivatives that included 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide. These compounds exhibited notable anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some showing greater efficacy than standard drugs like diclofenac sodium and pentazocine (Bhat et al., 2014).
Applications in Synthesis of Novel Compounds
Al-Haiza et al. (2003) explored the synthesis of new coumarin derivatives using pyrimidine as a precursor. This research highlighted the versatility of pyrimidine derivatives, including 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide, in creating novel compounds with potential biological applications (Al-Haiza et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(9-8-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAYVBFOWBYFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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